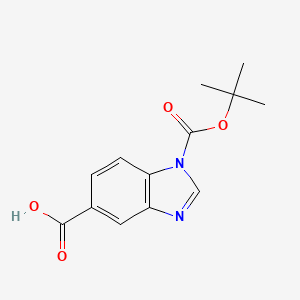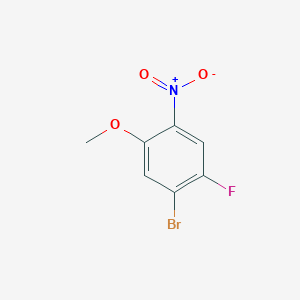
N-Benzyl 3-boronobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl 3-boronobenzenesulfonamide is a chemical compound with the molecular formula C13H14BNO4S. It is known for its applications in various organic transformations, particularly in cross-coupling reactions and C-H functionalizations . This compound is characterized by the presence of a boronic acid group and a sulfonamide group, which contribute to its reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl 3-boronobenzenesulfonamide typically involves the reaction of a boronic acid derivative with a sulfonamide group. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boron-containing compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl 3-boronobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Cross-Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction involving this compound.
C-H Functionalizations: The compound can be used in C-H activation processes, which are valuable for the direct functionalization of C-H bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases (such as potassium carbonate), and solvents like toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
N-Benzyl 3-boronobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into boron-containing compounds has explored their potential as therapeutic agents, particularly in cancer treatment.
Wirkmechanismus
The mechanism of action of N-Benzyl 3-boronobenzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of both boronic acid and sulfonamide groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its role in facilitating carbon-carbon bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-3-bromobenzenesulfonamide: This compound is similar in structure but contains a bromine atom instead of a boronic acid group.
Other Boronic Acid Derivatives: Compounds like phenylboronic acid and 4-bromophenylboronic acid share the boronic acid functionality and are used in similar types of reactions.
Uniqueness
N-Benzyl 3-boronobenzenesulfonamide is unique due to the combination of boronic acid and sulfonamide groups, which provide distinct reactivity patterns. This dual functionality allows for versatile applications in synthetic chemistry, making it a valuable tool for researchers and industrial chemists .
Eigenschaften
IUPAC Name |
[3-(benzylsulfamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15-17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVLQZPFDWDKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626373 |
Source


|
| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690662-91-0 |
Source


|
| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)









![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

